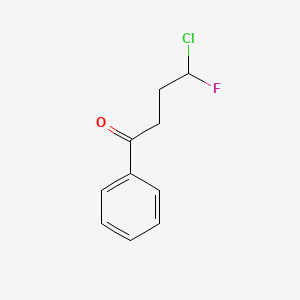

4-Chloro-4-fluoro-butyrophenone

Descripción general

Descripción

4-Chloro-4’-fluorobutyrophenone (CAS# 3874-54-2) is a compound useful in organic synthesis . It is used as an intermediate in the synthesis of pharmaceuticals such as Droperidol, Haloperidol, and Melperone .

Synthesis Analysis

The synthesis of 4-Chloro-4’-fluorobutyrophenone involves mixing 16g of fluorobenzene and 20g of dichloromethane to obtain a fluorobenzene dichloromethane solution. This solution is then mixed with 20g 4-chlorobutyryl chloride and 20g dichloromethane to obtain a mixed solution of 4-chlorobutyryl chloride and dichloromethane. The mixture of 4-chlorobutyryl chloride and dichloromethane is added dropwise to the fluorobenzene dichloromethane solution at a drip rate of 70 drops/min and mixed with 20g of anhydrous aluminum chloride .Molecular Structure Analysis

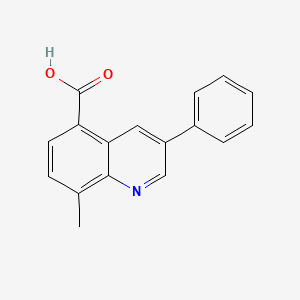

The molecular structure of 4-Chloro-4’-fluorobutyrophenone can be found in various databases such as ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-4’-fluorobutyrophenone have been detailed in the synthesis analysis section. The reaction crude is purified by column chromatography using 20% AcOEt in n-hexane as an eluent .Physical and Chemical Properties Analysis

4-Chloro-4’-fluorobutyrophenone has a molecular weight of 200.64 and its physical form is a slightly yellow-greenish clear oil . It has a refractive index of 1.5255 (lit.) and a density of 1.22 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

1. Neuroleptic Compounds

4-Chloro-4-fluoro-butyrophenone is a key component in the synthesis of neuroleptic compounds. For instance, haloperidol, a well-known neuroleptic, is pharmacologically related to the potent neuroleptics of the phenothiazine-series and includes this compound in its structure. This compound has significant relevance in pharmacological and clinical research due to its neuroleptic properties (Janssen & Niemegeers, 1961).

2. Anti-mycobacterial Agents

In the context of anti-mycobacterial agents, this compound serves as a precursor in the synthesis of various compounds. These compounds have shown promising results against M. tuberculosis H37Rv in vitro, indicating potential applications in treating tuberculosis, including multi-drug-resistant strains (Dwivedi et al., 2005).

3. Agricultural Biological Activities

A derivative of this compound, namely 5-fluoro-2-hydroxy butyrophenone, demonstrates significant antifungal and herbicidal activities against various agricultural plant fungi and weeds. This suggests potential applications in agriculture for controlling plant diseases and unwanted vegetation (Xin et al., 2013).

4. Corrosion Inhibitors

The compound also finds applications in the field of corrosion science. Derivatives of this compound, such as triazole derivatives, have been studied as corrosion inhibitors for mild steel in acidic media. This research indicates its potential use in protecting metals against corrosion, a significant concern in various industrial applications (Guo et al., 2014).

Mecanismo De Acción

Safety and Hazards

4-Chloro-4’-fluorobutyrophenone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .

Direcciones Futuras

While specific future directions for 4-Chloro-4’-fluorobutyrophenone are not mentioned in the sources, it continues to be a useful compound in organic synthesis and in the production of pharmaceuticals . As with any chemical compound, ongoing research and development will likely lead to new uses and applications.

Propiedades

IUPAC Name |

4-chloro-4-fluoro-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQHAQFTTPCCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

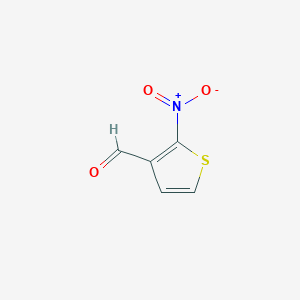

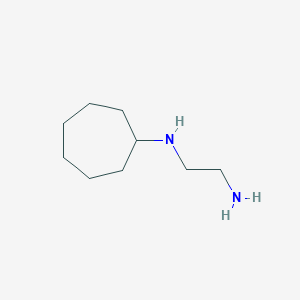

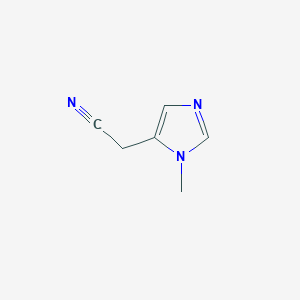

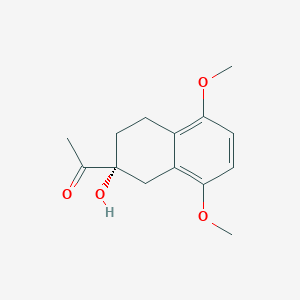

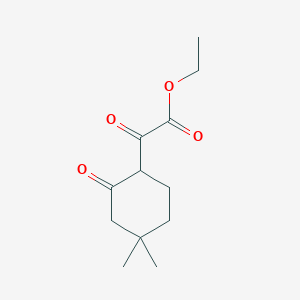

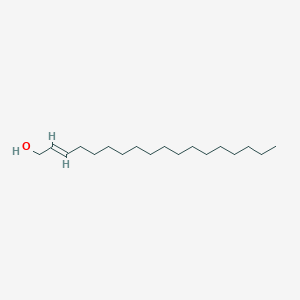

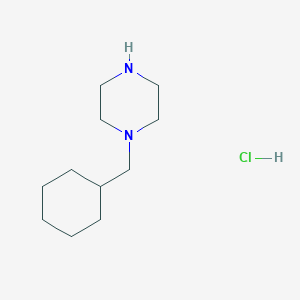

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

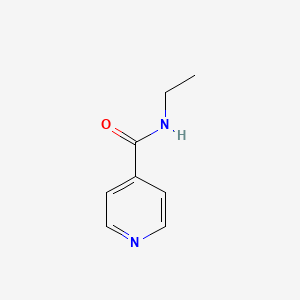

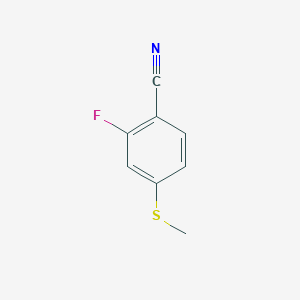

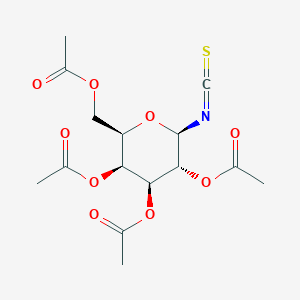

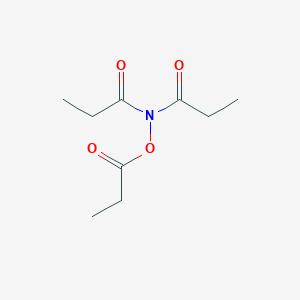

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)